molecular formula C14H8ClF3O2 B3034271 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde CAS No. 1518092-44-8

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde

Cat. No. B3034271
CAS RN: 1518092-44-8
M. Wt: 300.66
InChI Key: ISRUFDYXXSHRRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper describes the synthesis of 4,4,4-trifluorocrotonaldehyde, a compound that shares the trifluoromethyl group with our compound of interest. The synthesis involves organocatalytic 1,4-additions, which could potentially be adapted for the synthesis of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde by introducing the appropriate chlorophenoxy moiety.

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde would include a benzaldehyde core with a trifluoromethyl group and a chlorophenoxy substituent. The presence of these functional groups suggests that the compound could exhibit interesting electronic properties due to the electron-withdrawing effects of both the trifluoromethyl group and the chlorine atom, as seen in the structures discussed in papers and .

Chemical Reactions Analysis

The reactivity of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde could be inferred from the reactivity of similar compounds. For instance, the chlorophenoxy moiety, as seen in paper , is associated with chlorinated dibenzo-p-dioxins and dibenzofurans, indicating potential reactivity under certain conditions. The trifluoromethyl group, as mentioned in paper , is a versatile precursor for the formation of stereogenic centers, suggesting that our compound could also participate in enantioselective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde would likely be influenced by its functional groups. The trifluoromethyl group is known for its lipophilicity and ability to increase the chemical and thermal stability of compounds, as implied in paper . The chlorophenoxy group could contribute to the compound's potential for forming hydrogen bonds, as well as its acidity or basicity, which could be compared to the pH sensitivity of the compounds in paper .

Relevant Case Studies

No specific case studies related to 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde are mentioned in the provided papers. However, the analysis of chlorophenoxy herbicides in biological specimens for poisoning diagnosis, as discussed in paper , could be relevant if our compound were to be used in a similar context. Additionally, the determination of chlorophenols in pharmaceuticals using HPLC-fluorescence, as described in paper , could be applicable for the analysis of our compound in various formulations.

Scientific Research Applications

Analytical Applications

  • HPLC-Fluorescence Determination : This compound has been explored in the context of analytical chemistry, particularly for its use in high-performance liquid chromatography (HPLC) with fluorescence detection. It reacts with chlorophenols to form fluorescent ethers, which can be separated and detected using HPLC. This has applications in the determination of certain chlorophenols in pharmaceutical formulations, showcasing its utility in analytical methodologies (Gatti et al., 1997).

Material Synthesis

  • Copolymerization with Styrene : The compound has been involved in the synthesis of novel copolymers. Specifically, it has been used in the preparation of electrophilic trisubstituted ethylenes and their subsequent copolymerization with styrene. This research contributes to the field of polymer science, particularly in the development of materials with unique properties (Kharas et al., 2013).

Chemical Synthesis

  • Preparation of Fluorinated Microporous Polyaminals : In chemical synthesis, this compound has been utilized to produce fluorinated microporous polyaminal networks. These networks have shown high CO2 adsorption capacities, indicating potential applications in environmental and material chemistry (Li et al., 2016).
  • Synthesis of Hydrazones and Antimicrobial, Antioxidant Properties : Another application involves the synthesis of hydrazones containing the compound, which have been evaluated for antimicrobial and antioxidant properties. This suggests potential applications in pharmaceutical and bioactive compound development (Nastasă et al., 2015).

Catalysis

  • Oxidation of Benzyl Alcohol : The compound has also been examined in the field of catalysis, particularly for the oxidation of benzyl alcohol to benzaldehyde. This demonstrates its role in facilitating chemical transformations, important in industrial and synthetic chemistry (Sharma et al., 2012).

properties

IUPAC Name

4-(4-chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-10-2-5-11(6-3-10)20-12-4-1-9(8-19)13(7-12)14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRUFDYXXSHRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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